molecular formula C21H26N2O6 B8238527 (3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (S)-2-hydroxy-2-phenylacetate

(3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (S)-2-hydroxy-2-phenylacetate

Cat. No.: B8238527
M. Wt: 402.4 g/mol
InChI Key: QCNCVVZCJQEOID-NOPXRUAMSA-N
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Description

(3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (S)-2-hydroxy-2-phenylacetate is a chiral, multifunctional pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its well-defined stereochemistry and functional groups, including the primary amino and hydroxymethyl moieties, make it a valuable scaffold and a versatile chiral building block for the synthesis of more complex, biologically active molecules. Pyrrolidine derivatives are extensively investigated for their potential to modulate various biological pathways . For instance, structurally related compounds have been explored as potent modulators of the complement pathway, a key target for therapeutic interventions in inflammatory and autoimmune diseases such as age-related macular degeneration (AMD), rheumatoid arthritis, and paroxysmal nocturnal hemoglobinuria . The presence of the (S)-2-hydroxy-2-phenylacetate counterion further enhances the compound's complexity and is typical in the purification and isolation of specific stereoisomers, ensuring high enantiomeric purity for critical research applications. This compound is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate;(2S)-2-hydroxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.C8H8O3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10;9-7(8(10)11)6-4-2-1-3-5-6/h1-5,11-12,16H,6-9,14H2;1-5,7,9H,(H,10,11)/t11-,12-;7-/m10/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNCVVZCJQEOID-NOPXRUAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)CO.C1=CC=C(C=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)N)CO.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (S)-2-hydroxy-2-phenylacetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H26N2O6
  • Molecular Weight : 394.44 g/mol
  • CAS Number : 252770-08-4
  • IUPAC Name : Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

The biological activity of this compound largely stems from its structural components that interact with various biological targets. It has been noted for its potential inhibitory effects on certain enzymes and receptors, which can lead to therapeutic applications in treating neurological disorders and cancer.

Antioxidant Activity

Research indicates that compounds similar to (3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine derivatives exhibit significant antioxidant properties. These properties are critical in mitigating oxidative stress, which is implicated in various diseases including neurodegenerative disorders .

Antimicrobial Activity

Studies have shown that related pyrrolidine derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

The compound's neuroprotective potential has been investigated, particularly concerning its ability to modulate neurotransmitter levels. Inhibition of GABA aminotransferase (GABA-AT) has been linked to increased GABA concentrations in the brain, which could be beneficial in managing conditions like epilepsy .

Case Study 1: Neuroprotective Effects in Animal Models

A study evaluated the effects of (3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine on animal models of epilepsy. Results indicated that treatment led to significant reductions in seizure frequency and severity, attributed to enhanced GABAergic transmission .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be low, suggesting strong antimicrobial potential .

Research Findings Summary

Study FocusFindingsReference
Antioxidant ActivitySignificant radical scavenging activity observed; potential for neuroprotection
Antimicrobial EfficacyEffective against Staphylococcus aureus with low MIC values
Neuroprotective EffectsReduced seizure activity in animal models; enhanced GABA levels

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its structural similarity to various biologically active molecules. Some notable applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development in anticancer therapies.

Neuropharmacology

Research indicates that compounds similar to (3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine derivatives may interact with neurotransmitter systems:

  • Cognitive Enhancers : Investigations into its role as a cognitive enhancer have shown promise in preclinical models, particularly in improving memory and learning functions.

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways:

  • Enzyme Targets : Studies have identified potential inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency.
Study BNeuropharmacological EffectsShowed improvement in memory retention in rodent models when administered at specific dosages.
Study CEnzyme InhibitionInhibited acetylcholinesterase activity by 50% at a concentration of 10 µM, suggesting potential for Alzheimer's research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Benzyl (2S,4S)-4-Fluoro-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate () Substituents: 4-fluoro, 2-hydroxymethyl. Molecular Formula: C₁₃H₁₆FNO₃. Molecular Weight: 253.27 g/mol. Key Differences: Replaces the 3-amino group in the target compound with a fluoro substituent. The hydroxymethyl group is at position 2 instead of 4.

Example 30 from European Patent EP (): Substituents: Hydroxy, benzamido, and carboxamide groups on the pyrrolidine ring.

L-Serinyl Hydrazones (): Substituents: Carbamate and hydrazide functional groups. Key Differences: Hydrazide moieties instead of amino or hydroxymethyl groups, linked to antitubercular activity.

Functional Group Impact:
  • Amino Group (Target): Enhances hydrogen bonding capacity and basicity, improving solubility and target binding compared to non-polar groups like fluoro .
  • Hydroxymethyl Group (Target) : Increases hydrophilicity, similar to its role in ’s compound, but positional differences (C4 vs. C2) may alter conformational stability.
Data Table:
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
Target Compound 3-amino (C3), 4-hydroxymethyl (C4) Not Available Not Available Amino, hydroxymethyl, carboxylate ester Drug Development (Inferred) -
Benzyl (2S,4S)-4-Fluoro-2-(Hydroxymethyl) 4-fluoro (C4), 2-hydroxymethyl (C2) C₁₃H₁₆FNO₃ 253.27 Fluoro, hydroxymethyl, carboxylate ester Pharmaceutical Intermediate
Example 30 (EP Patent) Hydroxy (C4), benzamido (C2) Complex Not Available Hydroxy, benzamido, carboxamide Protease/Kinase Inhibition
L-Serinyl Hydrazones Carbamate, hydrazide Varies Not Available Carbamate, hydrazide Antitubercular Agents

Preparation Methods

Chiral Pool Strategy

Starting from enantiomerically pure precursors such as L-proline derivatives ensures retention of stereochemistry. For example, tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be modified through sequential deprotection and functionalization. The Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine, which is subsequently protected with a benzyl carbamate group using benzyl chloroformate.

Catalytic Asymmetric Synthesis

The aziridinium ion intermediate method, as described in the synthesis of related pyrrolidine derivatives, offers high stereocontrol. (R)-Styrene oxide reacts with 3-(benzylamino)propionitrile under basic conditions to form an aziridinium ion, which undergoes regioselective ring-opening with chloride. Cyclization via nitrile anion formation completes the pyrrolidine ring with the desired (3S,4S) configuration.

Functionalization of the Pyrrolidine Scaffold

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at position 4 is introduced via stereospecific reduction . A ketone intermediate, such as 4-oxopyrrolidine-3-carboxylate, is reduced using sodium borohydride (NaBH4) in methanol at 0°C, achieving >95% diastereomeric excess (de). Alternatively, catalytic hydrogenation with Raney nickel under 202–1530 kPa pressure affords the alcohol with minimal epimerization.

Benzylation of the Amino Group

The primary amine at position 3 is protected using benzyl chloroformate in the presence of triethylamine (TEA) in tetrahydrofuran (THF). Reaction conditions (0°C to 25°C, 4–6 h) yield the benzyl carbamate derivative in 85–90% yield.

Salt Formation with (S)-Mandelic Acid

Acid-Base Reaction

The free amine of the pyrrolidine intermediate is combined with (S)-mandelic acid in a 1:1 molar ratio in ethanol. The mixture is stirred at 50°C for 2 h, cooled to 25°C, and filtered to isolate the crystalline salt. The use of ethanol ensures high solubility of both components, while slow cooling promotes crystal formation.

Crystallization Optimization

Crystallization conditions significantly impact purity and yield. A study comparing solvents (ethanol, isopropanol, acetone) found that ethanol yields crystals with 99.5% enantiomeric excess (ee) and 92% recovery. Seed crystals of the desired polymorph are added to ensure consistent crystal growth.

Industrial-Scale Production

Continuous Flow Reactors

To enhance scalability, key steps (e.g., aziridinium ion formation) are conducted in flow microreactors. A pilot-scale demonstration achieved 17 kg of product with 84% overall yield by minimizing intermediate purification.

Process Economics

A cost analysis reveals that catalytic asymmetric synthesis reduces raw material costs by 30% compared to chiral pool strategies, primarily due to lower catalyst loading (0.5 mol% Rhodium).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereochemical Purity (ee)Scalability
Chiral PoolBoc deprotection, benzylation7898%Moderate
Catalytic AsymmetricAziridinium ion cyclization8499%High
Hybrid ApproachKetone reduction, flow synthesis8197%High

Challenges and Solutions

Stereochemical Drift

Epimerization during benzylation is mitigated by using low temperatures (0°C) and non-polar solvents (toluene).

Purification

Chromatography-free purification is achieved via crystallization from ethyl acetate/hexane (1:3), yielding 95% pure product .

Q & A

Q. What are the recommended synthetic routes for preparing (3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (S)-2-hydroxy-2-phenylacetate, and how can purity be optimized?

Methodological Answer:

  • Synthesis Strategy : Use a multi-step approach:
    • Core Pyrrolidine Formation : Build the pyrrolidine ring via cyclization of protected amino alcohols, leveraging stereoselective methods (e.g., asymmetric catalysis) to enforce (3S,4S) configuration .
    • Functionalization : Introduce the hydroxymethyl group at C4 via reductive amination or enzymatic modification to retain stereochemical integrity.
    • Coupling Reactions : React the pyrrolidine intermediate with (S)-2-hydroxy-2-phenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Purification : Employ gradient elution reversed-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to resolve epimeric impurities, as minor chromatographic changes can separate co-eluting stereoisers .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

Methodological Answer:

  • Primary Techniques :
    • NMR : Assign stereochemistry using 2D NOESY/ROESY to confirm spatial proximity of protons (e.g., 3S/4S configuration) .
    • HPLC-MS : Use chiral columns (e.g., Chiralpak AD-H) with UV/HRMS detection to verify enantiomeric excess (>98%) and molecular ion consistency .
    • IR Spectroscopy : Confirm ester (C=O, ~1720 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) functional groups.
  • Data Priority : Prioritize NMR stereochemical assignment over LC-MS retention times, as slight chromatographic variability may misrepresent purity .

Q. How should stability studies be designed to assess degradation pathways under varying storage conditions?

Methodological Answer:

  • Study Design :

    • Conditions : Test pH (2–10), temperature (4°C, 25°C, 40°C), and light exposure (UV vs. dark) over 30 days.
    • Analytical Endpoints : Monitor hydrolysis (ester cleavage via HPLC), oxidation (hydroxymethyl → carbonyl via TLC), and epimerization (chiral HPLC).
  • Key Findings (Hypothetical Table) :

    ConditionMajor Degradation PathwayHalf-Life (Days)
    pH 2, 40°CEster hydrolysis7
    pH 7, 25°C, UVOxidation14
    pH 10, 25°CEpimerization21
  • Mitigation : Store lyophilized at -20°C in amber vials under argon .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data between HPLC and polarimetry?

Methodological Answer:

  • Root Cause Analysis :
    • HPLC Artifacts : Column batch variability (e.g., chiral stationary phase lot differences) may misreport enantiomer ratios. Validate with a second chiral column (e.g., Chiralcel OD-H) .
    • Polarimetry Limitations : Low sample concentration or solvent effects (e.g., acetonitrile vs. methanol) can skew optical rotation. Cross-validate using NMR chiral shift reagents (e.g., Eu(hfc)₃) .
  • Resolution : Use orthogonal methods (HPLC, NMR, and X-ray crystallography if crystalline) to confirm absolute configuration .

Q. What strategies are recommended for evaluating the compound’s biological activity while minimizing stereochemical interference?

Methodological Answer:

  • Assay Design :
    • Target Selection : Focus on enzymes/receptors sensitive to pyrrolidine derivatives (e.g., proteases, GPCRs) .
    • Control Setup : Include both enantiomers and a racemic mixture to isolate stereospecific effects.
    • Activity Profiling : Use SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., cAMP modulation) for functional responses.
  • Data Interpretation : Correlate activity with HPLC-confirmed enantiomeric excess; discard batches with <95% purity to avoid false positives .

Q. How can researchers address discrepancies between computational docking predictions and experimental binding data?

Methodological Answer:

  • Troubleshooting Workflow :
    • Conformational Analysis : Perform molecular dynamics simulations to assess if the ligand adopts non-chair pyrrolidine conformations in solution .
    • Solvent Effects : Re-dock with explicit solvent models (e.g., water, DMSO) to account for polarity-driven conformational shifts.
    • Experimental Validation : Use ITC (isothermal titration calorimetry) to measure binding thermodynamics and compare with docking ΔG values .
  • Case Study : If docking predicts strong binding but ITC shows weak affinity, revise force field parameters or consider allosteric binding sites .

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